REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5](=O)[CH:6]([CH3:8])[CH3:7].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[OH-:20].[NH4+:21]>CO>[C:3]([C:4]1[CH:16]([C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[C:4]([C:3]([O:2][CH3:1])=[O:20])=[C:5]([CH:6]([CH3:8])[CH3:7])[NH:21][C:5]=1[CH:6]([CH3:8])[CH3:7])([O:2][CH3:1])=[O:10] |f:2.3|
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Name
|
|
Quantity
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152 g
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Type
|
reactant
|
Smiles
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COC(CC(C(C)C)=O)=O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
the viscous residue was dissolved in 500 ml ethylether
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Type
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WASH
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Details
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washed with saturated sodium bisulfite
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=C(NC(=C(C1C1=CC=C(C=C1)F)C(=O)OC)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |